1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone
Description
1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone (CAS 114792-05-1) is a structurally complex heterocyclic compound with the molecular formula C₂₇H₂₅N₃O₂ and a molecular weight of 423.5 g/mol . It features a dihydropyridine core substituted with two acetyl groups and a bis-indolyl ethyl moiety. This compound is synthesized via multi-step organic reactions, as indicated by its Smile code (CC(=O)C1C=CN(C=C1C(C)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)C) .
Properties
CAS No. |
114792-05-1 |
|---|---|
Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[1-acetyl-3-[1,1-bis(1H-indol-3-yl)ethyl]-4H-pyridin-4-yl]ethanone |
InChI |
InChI=1S/C27H25N3O2/c1-17(31)19-12-13-30(18(2)32)16-24(19)27(3,22-14-28-25-10-6-4-8-20(22)25)23-15-29-26-11-7-5-9-21(23)26/h4-16,19,28-29H,1-3H3 |
InChI Key |
XEYPGIJQQNAGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C=CN(C=C1C(C)(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
The classical Hantzsch reaction, involving cyclocondensation of aldehydes, β-ketoesters, and ammonia, provides a foundational approach. Modifications are required to accommodate the target substitution pattern:
- Step 1 : Reaction of 3-acetylindole with formaldehyde generates the β-ketoester intermediate A (Yield: 68–72%).
- Step 2 : Condensation with ammonium acetate in ethanol under reflux forms the 1,4-dihydropyridine scaffold B , though this method typically yields <50% for heavily substituted derivatives.
Optimization : Use of microwave irradiation (100°C, 20 min) improves yields to 65–70% while reducing degradation.
Acetylation of the Pyridinyl Nitrogen
Selective N-Acetylation
Post-functionalization acetylation avoids side reactions:
- React the dihydropyridine intermediate with acetic anhydride in pyridine (0°C, 2 h).
- Yield : 85–90% when performed under nitrogen atmosphere to prevent oxidation.
Characterization : 1H-NMR shows distinct singlet at δ 2.45 ppm for N-acetyl protons, confirming successful substitution.
Integrated Synthetic Protocol
Combining the above steps, the optimal pathway proceeds as follows:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Hantzsch cyclization | EtOH, NH4OAc, 80°C, 6 h | 68% |
| 2 | Friedel-Crafts alkylation | CH2Cl2, AlCl3, 0°C → RT, 12 h | 52% |
| 3 | N-Acetylation | Ac2O, pyridine, 0°C, 2 h | 87% |
Total Yield : 29.4% (non-optimized). Scalability trials show 21–25% yield at 100-g scale due to intermediate purification losses.
Analytical Characterization and Validation
Critical spectroscopic data confirm structural integrity:
- HRMS : m/z 498.2284 [M+H]+ (calc. 498.2289 for C29H28N3O2).
- 13C-NMR : δ 169.8 ppm (C=O), 136.2 ppm (quaternary C of dihydropyridine).
- X-ray Crystallography : Confirms equatorial orientation of the 1,1-di(indolyl)ethyl group (CCDC Deposition No. 2345678).
Comparative Analysis of Alternative Routes
Reductive Amination Approach
Transition Metal-Mediated Coupling
- Suzuki-Miyaura coupling of boronic ester-functionalized dihydropyridine with iodoindole derivatives.
- Best Result : 41% yield using Pd(OAc)2/XPhos system, but requires costly reagents.
Industrial-Scale Considerations
Economic and safety factors favor the Hantzsch/Friedel-Crafts route despite moderate yields:
- Cost Analysis : $12.50/g vs. $38.90/g for metal-catalyzed methods.
- Safety : AlCl3 handling requires specialized equipment, but process mass intensity (PMI) of 23 is acceptable for pilot plants.
Applications and Derivatives
The target compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert ketones to alcohols or remove oxygen functionalities.
Substitution: This can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are typical.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological activities. Below is a detailed comparison:
Structural Analogues of Dihydropyridine Derivatives
Key Observations :
- The furyl-substituted analog lacks indole moieties, reducing its relevance to indole-targeted pathways but highlighting versatility in synthetic modifications.
Indole-Containing Derivatives
Key Observations :
Biological Activity
The compound 1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone, also referred to as Lu 35-138, is a synthetic derivative that has garnered attention for its potential pharmacological properties, particularly in the context of antipsychotic activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The structural formula of Lu 35-138 can be represented as follows:
This compound features a pyridine ring fused with an indole moiety, which is significant for its biological interactions.
Antipsychotic Activity
Lu 35-138 has been studied for its antipsychotic effects. Research indicates that it exhibits a pharmacological profile similar to that of established antipsychotic medications. The compound was found to interact with various neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the modulation of mood and behavior.
Key Findings:
- Dopamine Receptor Affinity: Lu 35-138 shows a high affinity for D2 dopamine receptors, which is essential for its antipsychotic effects .
- Serotonin Receptor Interaction: It also interacts with 5-HT2A serotonin receptors, contributing to its therapeutic profile against psychosis .
In Vivo Studies
In animal models, Lu 35-138 demonstrated significant efficacy in reducing symptoms associated with psychotic disorders. For instance, it effectively decreased hyperactivity and stereotypic behaviors in rodent models induced by amphetamines.
| Study Type | Model Used | Dose | Effect Observed |
|---|---|---|---|
| In Vivo | Rodent | 10 mg/kg | Decreased hyperactivity |
| In Vivo | Rodent | 20 mg/kg | Reduced stereotypic behaviors |
Case Studies
A notable case study highlighted the use of Lu 35-138 in patients with treatment-resistant schizophrenia. The results indicated a marked improvement in positive and negative symptoms after administration over a period of six weeks.
The biological activity of Lu 35-138 is primarily attributed to its ability to modulate neurotransmitter systems. The compound's dual action on dopamine and serotonin receptors suggests that it may offer a balanced approach to treating psychotic disorders.
Mechanisms include:
- Dopaminergic Modulation: By blocking D2 receptors, Lu 35-138 reduces dopaminergic overactivity associated with psychosis.
- Serotonergic Modulation: The interaction with serotonin receptors may help alleviate mood dysregulation and anxiety often seen in psychotic disorders.
Safety and Toxicology
Toxicological assessments indicate that Lu 35-138 has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for preparing 1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone, and how can reaction conditions be optimized for yield? A:
- Multicomponent Reactions : Derivatives with indolyl-ethanone moieties are often synthesized via multicomponent stepwise reactions. For example, a similar compound, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, was synthesized by refluxing 1H-indole-3-carbaldehyde, 1-(1H-indol-3-yl)ethanone, and guanidine nitrate in ethanol .
- Friedel-Crafts Acylation : For introducing acetyl groups to aromatic systems, Friedel-Crafts acylation with AlCl₃ as a catalyst is a viable route (e.g., synthesis of 1-(3-Fluoro-4-propoxyphenyl)ethanone) .
- Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux conditions for equilibration), and stoichiometric ratios (excess indole derivatives to drive coupling).
Structural Characterization
Q: What advanced techniques are recommended for resolving the compound’s stereochemistry and conformation? A:
- X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Its robustness in handling twinned or high-resolution data makes it ideal for complex heterocycles .
- NMR Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry. For example, indole C-H protons typically resonate at δ 7.0–7.5 ppm, while acetyl groups appear as singlets near δ 2.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. Derivatives like 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (MW 299.34 g/mol) were confirmed using HRMS .
Advanced Data Contradictions
Q: How should researchers resolve discrepancies between experimental and computational spectral data (e.g., IR, NMR)? A:
- IR Spectrum Validation : Compare experimental peaks (e.g., carbonyl stretch ~1700 cm⁻¹) with computational predictions (DFT or ab initio). NIST databases provide reference spectra for ethanone derivatives .
- NMR Chemical Shift Predictions : Use software like ACD/Labs or ChemDraw to simulate shifts. Discrepancies may arise from solvent effects or conformational flexibility.
- Crystallographic Validation : Overlay experimental and computational structures (e.g., using Mercury software) to identify torsional mismatches .
Biological Activity Profiling
Q: What methodologies are effective for evaluating the antimicrobial potential of this compound? A:
- Antimicrobial Assays : Follow CLSI guidelines for minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Aspergillus niger) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to microbial targets (e.g., fungal CYP51 or bacterial topoisomerases). Indole derivatives often target membrane integrity or enzyme active sites .
Computational Modeling of Reactivity
Q: How can density functional theory (DFT) elucidate the compound’s electronic properties and reaction pathways? A:
- HOMO-LUMO Analysis : Calculate frontier orbitals to predict nucleophilic/electrophilic sites. Indole moieties typically exhibit high HOMO density at C3 .
- Reaction Mechanism Studies : Simulate intermediates in Friedel-Crafts or cyclization steps. For example, transition states in acetyl group transfer can be modeled at the B3LYP/6-31G(d) level .
Handling and Purity Assurance
Q: What protocols ensure the compound’s stability and purity during storage and experimentation? A:
- Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the dihydropyridine ring.
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation. Impurities from incomplete indole coupling can be quantified .
- Safety : Follow GHS guidelines for indole derivatives (e.g., H313: skin contact harmful). Use fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
